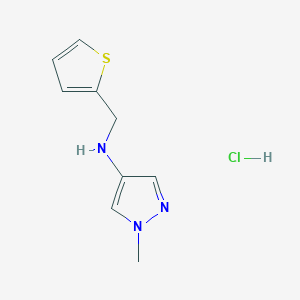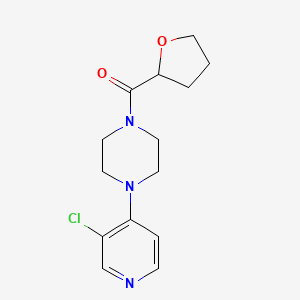![molecular formula C17H22N4O3S B12231132 N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide](/img/structure/B12231132.png)
N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a pyrano[4,3-b]pyridine core, an azetidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide typically involves multi-step reactions. One common approach is the cyclization of a pyridine derivative with an azetidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core and have been studied for their biomedical applications.
2-Amino-4H-pyran-3-carbonitriles: These compounds have similar structural motifs and are known for their pharmacological properties.
Uniqueness
N-[(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}azetidin-3-yl)methyl]-N-methylcyclopropanesulfonamide is unique due to its combination of a pyrano[4,3-b]pyridine core, an azetidine ring, and a cyclopropanesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[1-(3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide |
InChI |
InChI=1S/C17H22N4O3S/c1-20(25(22,23)15-2-3-15)8-12-9-21(10-12)17-13(7-18)6-14-11-24-5-4-16(14)19-17/h6,12,15H,2-5,8-11H2,1H3 |
InChI Key |
NNSQIUKKMMFXMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CN(C1)C2=C(C=C3COCCC3=N2)C#N)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B12231050.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12231052.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12231053.png)

![3-(3-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231064.png)
![4-Cyclopropyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12231075.png)
![4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12231077.png)
![(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol](/img/structure/B12231082.png)
![2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12231085.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231097.png)
![2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12231101.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B12231111.png)

![2-phenyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12231123.png)
